

Application Notes and Protocols for High-Throughput Screening of Neflumozide Derivatives

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Compound of Interest

Compound Name: Neflumozide

Cat. No.: B10782280

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Introduction

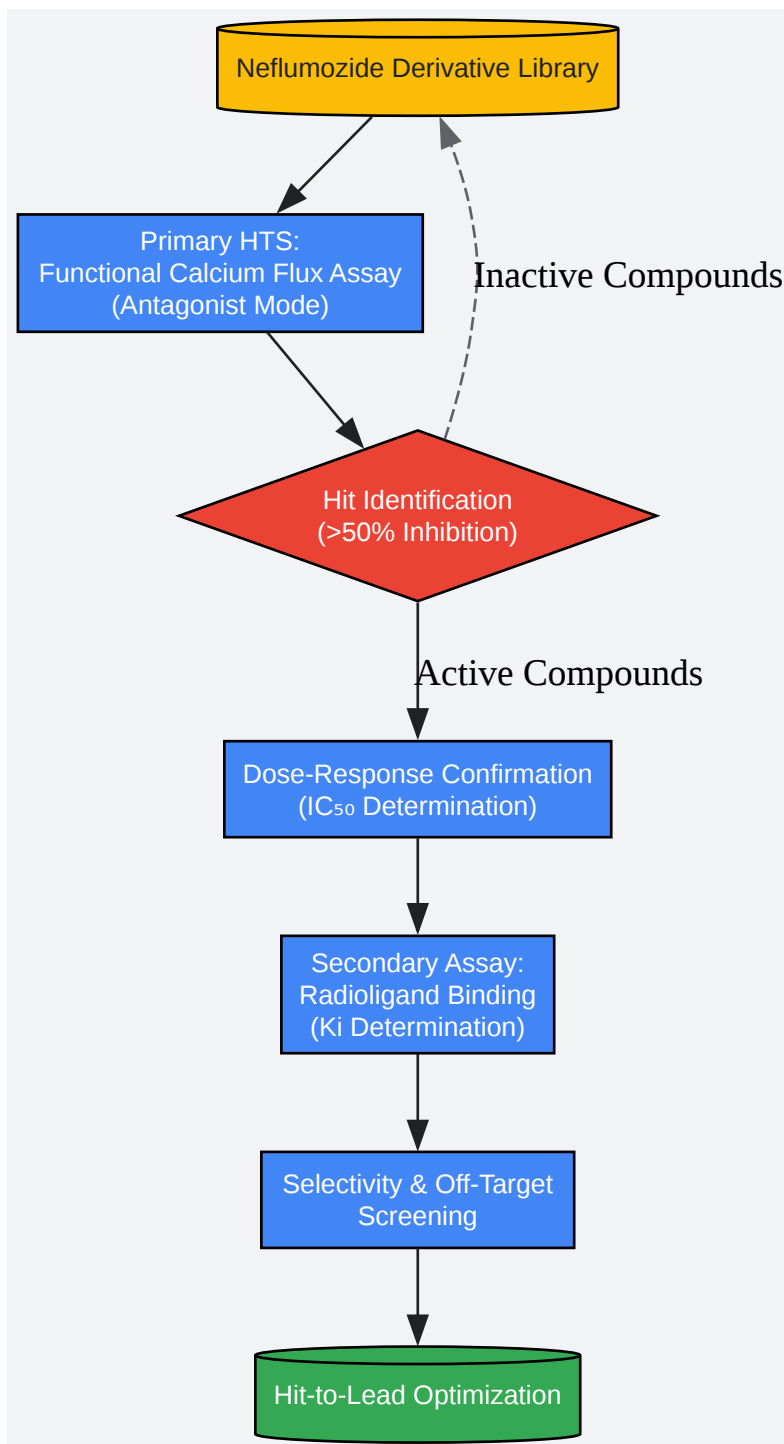
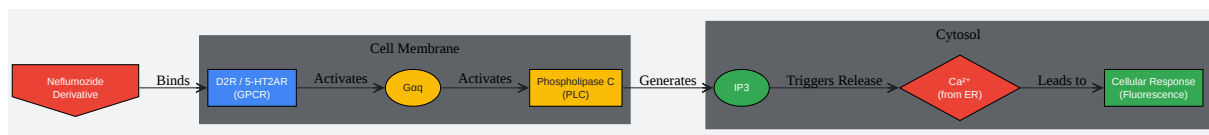
Neflumozide is a potent dopamine D2 and serotonin 5-HT2A receptor antagonist that has been investigated for its antipsychotic properties. Its derivatives represent a promising chemical space for the discovery of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles for treating a range of neurological and psychiatric disorders. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.

This document provides detailed application notes and protocols for the high-throughput screening of **Neflumozide** derivatives against their primary molecular targets. The focus is on two principal assay formats: a cell-based functional assay measuring calcium mobilization and a biochemical radioligand binding assay. These methods allow for the efficient identification and characterization of derivatives with desired pharmacological activities, such as agonists, antagonists, and allosteric modulators.

Signaling Pathway and Screening Logic

Neflumozide's therapeutic effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors. Both receptors can couple to the Gq protein, which activates the

phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration. This cellular event forms the basis of the primary functional screening assay.



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